Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 439110-66-4
Cat. No.: VC5400281
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69
* For research use only. Not for human or veterinary use.
![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 439110-66-4](/images/structure/VC5400281.png)
Specification
CAS No. | 439110-66-4 |
---|---|
Molecular Formula | C11H12ClN3O2 |
Molecular Weight | 253.69 |
IUPAC Name | ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C11H12ClN3O2/c1-3-17-11(16)8-6-13-10-4-7(2)14-15(10)9(8)5-12/h4,6H,3,5H2,1-2H3 |
Standard InChI Key | FDHRSXSCQOVZHT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)CCl |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
The compound’s core structure consists of a pyrazole ring fused to a pyrimidine ring, forming a bicyclic system. Key substituents include:
-
Chloromethyl group (-CH₂Cl) at position 7, enhancing electrophilic reactivity and potential for covalent interactions with biological targets.
-
Methyl group (-CH₃) at position 2, contributing to steric bulk and metabolic stability.
-
Ethyl ester (-COOEt) at position 6, influencing solubility and bioavailability.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂ClN₃O₂ | |
Molecular Weight | 253.68 g/mol | |
SMILES | CCOC(=O)C1=C(NN2C1=NC(=CC2Cl)C)C | |
InChI Key | ORNBXBNZEBRNEG-UHFFFAOYSA-N |
Synthesis and Chemical Preparation
General Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles . For ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, the reaction pathway may proceed as follows:
-
Formation of the Pyrimidine Core: Condensation of ethyl 3-aminopyrazole-4-carboxylate with a chloromethyl-substituted β-ketoester under acidic conditions.
-
Functionalization: Introduction of the methyl group at position 2 via alkylation or via pre-functionalized starting materials.
Critical parameters such as solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours) optimize yield and purity .
Physicochemical Properties and Analytical Data
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to its hydrophobic chloromethyl and ester groups. Stability studies suggest susceptibility to hydrolysis under alkaline conditions, necessitating storage at low temperatures (-20°C) in anhydrous environments .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): Signals at δ 1.35 (t, 3H, -OCH₂CH₃), δ 2.40 (s, 3H, -CH₃), δ 4.30 (q, 2H, -OCH₂CH₃), δ 4.75 (s, 2H, -CH₂Cl), and δ 8.20 (s, 1H, pyrimidine-H) .
-
MS (ESI): A molecular ion peak at m/z 254.1 [M+H]⁺ confirms the molecular weight .
Table 2: Predicted Collision Cross-Section Data (Source )
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 270.06 | 156.1 |
[M+Na]⁺ | 292.05 | 169.9 |
Compound | Target | IC₅₀ (μM) | Source |
---|---|---|---|
Ethyl 7-(chloromethyl)-2-methyl-... | Mtb FAD-hydroxylase | 0.8 | |
Ethyl 5-(chloromethyl)-2-methyl-... | CDK2 | 1.2 |
Research Findings and Emerging Applications
Mechanistic Insights
-
Hydroxylation Resistance: Mutations in Rv1751 reduce compound catabolism, suggesting co-administration with hydroxylase inhibitors could enhance efficacy .
-
Structure-Activity Relationships (SAR):
Preclinical Development
While specific data for this compound remain limited, related pyrazolo[1,5-a]pyrimidines show low cytotoxicity (CC₅₀ > 50 μM) in mammalian cells and efficacy in macrophage infection models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume